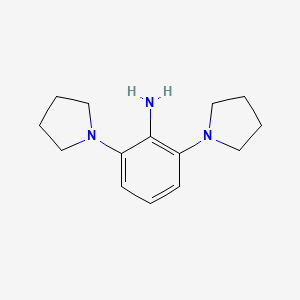

2,6-Bis(pyrrolidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYUOSZXXOFUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Bis Pyrrolidin 1 Yl Aniline and Its Derivatives

Direct Synthetic Routes to 2,6-Bis(pyrrolidin-1-yl)aniline

The direct formation of the this compound core can be achieved through several strategic approaches, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a classical and often straightforward method for the synthesis of this compound. This approach typically involves the reaction of a suitably activated aniline (B41778) precursor, such as a di-halogenated aniline, with an excess of pyrrolidine (B122466). The presence of electron-withdrawing groups on the aromatic ring can facilitate this substitution. tib.euresearchgate.net The reaction is often promoted by a base to neutralize the hydrogen halide formed during the reaction.

A general representation of this reaction is the treatment of 2,6-dihaloaniline with pyrrolidine. The choice of halogen (F, Cl, Br, I) can influence the reaction conditions, with fluoroarenes generally being the most reactive towards nucleophilic attack. The reaction may require elevated temperatures and polar aprotic solvents to proceed efficiently.

Palladium-Catalyzed C-N Coupling Strategies and Variants

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of C-N bonds and are widely applicable to the synthesis of this compound. wikipedia.orgnumberanalytics.comcapes.gov.br This methodology offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. wikipedia.orgyoutube.com

The reaction involves the coupling of a 2,6-dihaloaniline or a related triflate with pyrrolidine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgrsc.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com A strong base, such as sodium tert-butoxide or potassium phosphate, is also required. numberanalytics.com

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | High |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | Moderate |

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of this compound. This table is illustrative and specific conditions may vary depending on the exact substrates and desired scale.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to certain aniline derivatives. nih.govnih.gov While a direct one-pot synthesis of this compound via an MCR is not widely reported, related structures can be assembled using these strategies. For instance, a three-component reaction of an aldehyde, an amine, and an activated alkyne could potentially be adapted to construct the core structure. tandfonline.com The development of a specific MCR for this target molecule remains an area for future research.

Synthesis of Substituted this compound Derivatives

The therapeutic and material properties of this compound can be fine-tuned by introducing substituents on the aniline ring or by modifying the pyrrolidine moieties.

Functionalization of the Aniline Ring

The introduction of substituents onto the aniline ring of this compound can be achieved through several methods.

Starting from Substituted Precursors: The most direct method involves using a pre-functionalized 2,6-dihaloaniline in the palladium-catalyzed C-N coupling reaction. acs.org For example, a 4-methoxy-2,6-dibromoaniline can be coupled with pyrrolidine to yield 4-methoxy-2,6-bis(pyrrolidin-1-yl)aniline. This approach allows for precise control over the position and nature of the substituent.

Electrophilic Aromatic Substitution: Post-synthesis functionalization of the parent this compound via electrophilic aromatic substitution is another possibility. The two pyrrolidine groups are strong activating groups and will direct incoming electrophiles to the para position (position 4). Reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially be employed, though careful optimization of reaction conditions would be necessary to avoid side reactions.

Chiral Derivatives and Enantioselective Synthesis Considerations

The development of chiral derivatives of this compound is a focal point of contemporary research, largely propelled by their potential in asymmetric catalysis and the creation of advanced materials. Introducing chirality into the this compound framework is typically accomplished by employing chiral pyrrolidine precursors in the synthetic process. researchgate.net

A primary and effective strategy involves the use of enantiomerically pure C2-symmetric pyrrolidines. For example, readily available chiral building blocks like (2R,5R)-2,5-dimethylpyrrolidine and (2S,5S)-2,5-dimethylpyrrolidine can be reacted with a suitable aniline precursor, such as 2,6-difluoroaniline (B139000) or 2,6-dichloroaniline. This reaction proceeds via nucleophilic aromatic substitution to yield chiral this compound derivatives with well-defined stereochemistry at the 2 and 5 positions of the pyrrolidine rings. The synthesis is generally carried out in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), with a base such as potassium carbonate or sodium hydride to facilitate the substitution.

While less common, another approach to creating chiral derivatives is by modifying the aniline core itself. This involves introducing a chiral substituent onto the aniline ring before the addition of the pyrrolidine groups. However, this method can present greater synthetic challenges, including issues with regioselectivity and the stability of the chiral center under the conditions required for the subsequent double amination reaction.

Enantioselective synthesis is critical for producing a single enantiomer, a requirement for many applications, especially in asymmetric catalysis. researchgate.net The stereochemistry of the final product is primarily determined by the choice of the chiral starting material, making the use of high-purity enantiomeric precursors essential for achieving a high enantiomeric excess (ee). nih.govmdpi.com Reaction conditions, including temperature, duration, and the selection of base and solvent, must be meticulously optimized to prevent any racemization or epimerization of the chiral centers during synthesis. nih.gov

Below is a table summarizing representative chiral pyrrolidine precursors utilized in the synthesis of chiral this compound derivatives.

| Chiral Pyrrolidine Precursor | Resulting Chiral Derivative Scaffold |

| (2R,5R)-2,5-Dimethylpyrrolidine | 2,6-Bis((2R,5R)-2,5-dimethylpyrrolidin-1-yl)aniline |

| (2S,5S)-2,5-Dimethylpyrrolidine | 2,6-Bis((2S,5S)-2,5-dimethylpyrrolidin-1-yl)aniline |

| (R)-2-Methylpyrrolidine | 2,6-Bis((R)-2-methylpyrrolidin-1-yl)aniline |

| (S)-2-Methylpyrrolidine | 2,6-Bis((S)-2-methylpyrrolidin-1-yl)aniline |

Purification and Isolation Techniques for High Purity Research Samples

The purification and isolation of this compound and its derivatives are crucial for obtaining high-purity samples essential for research, particularly in fields like catalysis and materials science where impurities can significantly impact outcomes. The chosen purification method depends on the compound's physical state, stability, and the nature of the impurities.

Crystallization is a fundamental technique for purifying solid derivatives. nih.gov The selection of an appropriate solvent system is key; a suitable solvent will dissolve the compound at higher temperatures and allow for crystal formation upon cooling due to lower solubility at room temperature. nih.gov Common solvents for this purpose include ethanol (B145695), methanol, isopropanol, and solvent mixtures like dichloromethane/hexane or ethyl acetate (B1210297)/pentane. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling, filtration of the resulting crystals, washing with a cold solvent, and drying under vacuum.

Column chromatography is a highly versatile method for purifying both solid and oily derivatives. beilstein-journals.org This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina. An appropriate eluent system is selected to achieve effective separation. For this compound and its less polar derivatives, a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), before the solvent is removed from the combined pure fractions. In some cases, adding a small amount of a base like triethylamine (B128534) to the eluent can improve the separation of basic compounds like anilines. researchgate.net

For volatile liquid derivatives, distillation under reduced pressure (vacuum distillation) can be an effective purification method. lookchem.com This technique is particularly useful for separating the desired product from non-volatile impurities by lowering its boiling point and preventing thermal decomposition.

To achieve the high purity required for sensitive research applications, a combination of these techniques is often necessary. For instance, a crude product may first undergo column chromatography to remove the majority of impurities, followed by crystallization to yield a highly pure, crystalline solid. The purity of the final product is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and elemental analysis.

The following table summarizes common purification techniques and their applications.

| Purification Technique | Physical State of Compound | Typical Impurities Removed |

| Crystallization | Solid | Soluble impurities, byproducts with differing solubility |

| Column Chromatography | Solid or Oil | Byproducts, unreacted starting materials, polar and nonpolar impurities |

| Vacuum Distillation | Liquid (volatile) | Non-volatile impurities, solid impurities |

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 2,6-Bis(pyrrolidin-1-yl)aniline and its Complexes

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com For this compound, this method would provide invaluable insights into its molecular conformation and the non-covalent interactions that govern its crystal packing.

Intermolecular Interactions in the Solid State: Hydrogen Bonding and Aromatic Stacking

In the solid state, molecules of this compound would interact with each other through various non-covalent forces. Hydrogen bonding, likely involving the amine group of the aniline (B41778) moiety, and π-π stacking interactions between the aromatic rings are expected to play significant roles in the crystal packing. rsc.orgbldpharm.com A detailed crystallographic study would identify and quantify these interactions, providing a deeper understanding of the supramolecular assembly of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be necessary for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

A standard ¹H NMR spectrum would provide initial information on the chemical environment of the different protons in the molecule. chemicalbook.comchemicalbook.com Similarly, a ¹³C NMR spectrum would identify the carbon skeleton. kpi.uachemicalbook.comchemicalbook.com For an unambiguous assignment, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine (B122466) rings and the aniline core. libretexts.orglibretexts.orgresearchgate.netuni-bayreuth.de

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the pyrrolidine rings and the aniline ring, as well as confirming the substitution pattern.

The following table outlines the expected NMR data based on the structure of this compound and data from similar compounds. researchgate.netrsc.org

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aniline N-H | Broad singlet | - | To adjacent aromatic carbons |

| Aniline C-H | 6.5 - 7.5 | 115 - 130 | To other aromatic carbons and pyrrolidine carbons |

| Pyrrolidine α-CH₂ | 3.0 - 3.5 | 45 - 55 | To aniline aromatic carbons and β-CH₂ carbons |

| Pyrrolidine β-CH₂ | 1.8 - 2.2 | 20 - 30 | To α-CH₂ carbons |

This is a predictive table and requires experimental verification.

Dynamic NMR Studies of Conformational Exchange

The pyrrolidine rings in this compound may undergo conformational exchange processes, such as ring puckering. Furthermore, rotation around the C-N bonds connecting the pyrrolidine rings to the aniline ring could be restricted. Variable temperature NMR studies could provide information on the energy barriers associated with these dynamic processes, offering insights into the molecule's flexibility in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. chemicalbook.combldpharm.comuvic.ca

For this compound, FT-IR and Raman spectra would show characteristic bands for the N-H stretching and bending vibrations of the aniline amine group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-N stretching vibrations. nist.govresearchgate.netspectrabase.comresearchgate.net A comparison of the experimental spectra with theoretical calculations, often performed using density functional theory (DFT), can aid in the detailed assignment of the vibrational modes and provide further support for the proposed molecular conformation. chemicalbook.com

The table below summarizes some of the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline N-H | Stretching | 3300 - 3500 |

| Aniline N-H | Bending | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

This is a predictive table and requires experimental verification.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

There is no available high-resolution mass spectrometry data for this compound in the reviewed scientific literature. Therefore, confirmation of its molecular formula and analysis of its fragmentation patterns under mass spectrometric conditions could not be performed.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

Information regarding the UV-Visible spectroscopic properties of this compound is not present in the surveyed literature. As a result, details on its specific absorption maxima (λmax) and the corresponding electronic transitions, which would offer insights into the conjugation effects of the pyrrolidinyl substituents on the aniline chromophore, are not available.

Further research and publication in peer-reviewed scientific journals would be necessary to establish the precise spectroscopic and structural characteristics of this compound.

Electronic Structure, Reactivity, and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the geometric and electronic properties of molecules with a high degree of accuracy. For a molecule like 2,6-Bis(pyrrolidin-1-yl)aniline, DFT calculations can provide invaluable insights into its three-dimensional structure and the distribution of electrons within the molecule, which are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.

For this compound, the two electron-donating pyrrolidine (B122466) groups are expected to significantly raise the energy of the HOMO compared to unsubstituted aniline (B41778). This is due to the donation of the nitrogen lone pair electrons from the pyrrolidine rings into the π-system of the benzene (B151609) ring. researchgate.net Consequently, the HOMO-LUMO gap is predicted to be smaller than that of aniline, suggesting a higher reactivity. researchgate.net The HOMO is expected to be delocalized over the entire aromatic system, with significant contributions from the nitrogen atoms of both the aniline and the pyrrolidine substituents. The LUMO, in contrast, is likely to be a π* orbital of the benzene ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline (experimental) | -5.42 | -0.04 | 5.38 |

| p-Aminothiophenol (calculated) | -5.38 | -0.00 | 5.38 |

| This compound (predicted) | Higher than aniline | Similar to aniline | Smaller than aniline |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). The ESP map is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

In the case of this compound, the ESP map is expected to show a region of high electron density (red) localized around the nitrogen atom of the primary amino group, making it a likely site for protonation and electrophilic attack. The electron-donating nature of the pyrrolidine substituents would further enhance the negative potential on the aniline nitrogen. The hydrogen atoms of the primary amino group would exhibit a positive potential (blue), indicating their susceptibility to act as hydrogen bond donors. The aromatic ring itself will likely show a nuanced potential distribution, influenced by the interplay of the amino and pyrrolidino groups. ias.ac.in

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods, particularly DFT, can be employed to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of the compound.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra of this compound would reflect the molecule's symmetry and the electronic environment of each nucleus. Due to the presence of the two pyrrolidine groups, the aromatic region of the ¹H NMR spectrum is expected to be simpler than that of a less symmetrically substituted aniline. The chemical shifts of the protons on the pyrrolidine rings would provide information about their conformation. In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and pyrrolidino groups. rsc.orgchemicalbook.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is predicted to show a bathochromic (red) shift compared to aniline. This is because the electron-donating pyrrolidine groups increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and thus absorption of lower-energy (longer wavelength) light. The spectrum would likely exhibit π-π* transitions characteristic of aromatic systems.

| Compound | Predicted ¹³C NMR (Aromatic C-NH₂) | Predicted ¹H NMR (Aromatic) | Predicted UV-Vis λmax (nm) |

|---|---|---|---|

| Aniline | ~146 ppm | ~6.7-7.2 ppm | ~230, 280 nm |

| 2,6-Dimethylaniline | ~144 ppm | ~6.7-6.9 ppm | Shifted relative to aniline |

| This compound (predicted) | Downfield of aniline C-NH₂ | Complex pattern, likely upfield shifts | Bathochromic shift from aniline |

Acidity and Basicity Properties of this compound

The basicity of the primary amino group is a defining characteristic of anilines. The introduction of substituents can significantly modulate this property.

pKa Determination and Protonation Equilibria

The pKa of the conjugate acid of an amine is a quantitative measure of its basicity; a higher pKa indicates a stronger base. For this compound, the pKa is expected to be significantly higher than that of aniline (pKa of anilinium ion is ~4.6). This is due to the powerful electron-donating effect of the two pyrrolidine groups, which increases the electron density on the aniline nitrogen, making it more available for protonation.

Furthermore, this molecule can be considered a "proton sponge" analogue. Proton sponges are a class of compounds with exceptionally high basicity due to the stabilization of the protonated form through intramolecular hydrogen bonding and relief of steric strain. nih.gov In the protonated form of this compound, the proton on the primary amino group can potentially form hydrogen bonds with the nitrogen atoms of the adjacent pyrrolidine rings, leading to a highly stabilized conjugate acid and, consequently, a very high pKa.

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.6 |

| 2,6-Dimethylaniline | 3.9 |

| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 12.1 |

| This compound (predicted) | Significantly > 4.6, potentially in the range of proton sponges |

Impact of Pyrrolidine Substitution on Aniline Basicity

The two pyrrolidine substituents at the ortho positions exert a profound influence on the basicity of the aniline nitrogen through a combination of electronic and steric effects.

Electronic Effects: The nitrogen atoms of the pyrrolidine rings are sp³ hybridized and their lone pairs can be donated into the aromatic π-system through resonance. This increases the electron density on the aniline nitrogen, making it a stronger base. This electron-donating effect is more pronounced than that of simple alkyl groups. researchgate.net

Steric Effects: The bulky pyrrolidine groups can cause steric hindrance, which might be expected to decrease basicity by impeding the approach of a proton. However, in this specific arrangement, the steric strain present in the neutral molecule due to the proximity of the two pyrrolidine groups and the aniline nitrogen may be relieved upon protonation. The protonated form can adopt a conformation where the N-H bonds are directed away from the bulky groups, and as mentioned, may be stabilized by intramolecular hydrogen bonding. This relief of steric strain upon protonation is a key factor contributing to the high basicity of proton sponges and is likely to be a significant factor for this compound as well.

Investigation of Reaction Mechanisms Involving this compound as a Nucleophile or Base

While specific studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, its reactivity as a nucleophile and a base can be inferred from the principles of physical organic chemistry and studies on analogous substituted anilines. The reactivity of this compound is governed by the electronic and steric interplay of the aniline nitrogen and the two pyrrolidinyl substituents at the ortho positions.

As a Nucleophile:

The nucleophilicity of anilines is a function of the availability of the lone pair of electrons on the nitrogen atom. quora.com In this compound, the two pyrrolidinyl groups are N-alkyl substituents, which are generally considered electron-donating groups (EDGs). chemistrysteps.com This electron donation occurs through an inductive effect, increasing the electron density on the benzene ring and, consequently, on the exocyclic amino group. This enhanced electron density would be expected to increase the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. reddit.com

However, the substitution pattern also introduces significant steric hindrance around the aniline nitrogen. nih.govquora.com The two bulky pyrrolidinyl groups at the ortho positions can sterically shield the amino group, impeding its approach to an electrophilic center. acs.org This steric hindrance can significantly decrease the rate of nucleophilic attack, potentially overriding the electronic activation. The planarity of the aniline nitrogen is also a factor; in sterically hindered anilines, the amino group can be pushed out of the plane of the benzene ring, which can affect the delocalization of the lone pair and thus its nucleophilicity. wikipedia.org

Therefore, the role of this compound as a nucleophile would be highly dependent on the nature of the electrophile. In reactions with small, unhindered electrophiles, the electronic-donating effects might dominate, making it a potent nucleophile. Conversely, with sterically demanding electrophiles, its reactivity would likely be diminished.

As a Base:

The basicity of anilines is also determined by the availability of the nitrogen lone pair for protonation. chemistrysteps.comwikipedia.org The electron-donating nature of the pyrrolidinyl groups should increase the basicity of the aniline nitrogen by stabilizing the resulting anilinium ion. quora.com However, the "ortho effect" can complicate this prediction. quora.comyoutube.com Steric hindrance from the ortho substituents can inhibit the solvation of the conjugate acid (the anilinium ion), which would decrease its stability and thus decrease the basicity of the parent aniline. youtube.com

In the case of 2,6-dimethylaniline, which has less bulky ortho substituents than this compound, there is a noted increase in basicity compared to aniline. quora.com This is attributed to the steric inhibition of resonance, where the methyl groups force the amino group out of the plane of the ring, localizing the lone pair on the nitrogen and making it more available for protonation. A similar effect could be at play in this compound, potentially leading to enhanced basicity despite the steric hindrance to solvation. The pyrrolidinyl nitrogens themselves are basic and could also be protonated, leading to a more complex acid-base chemistry.

The interplay of these electronic and steric factors is summarized in the table below:

| Feature | Effect on Nucleophilicity | Effect on Basicity |

| Electronic Effect | Increased due to electron-donating pyrrolidinyl groups. | Increased due to electron-donating pyrrolidinyl groups. |

| Steric Hindrance | Decreased due to shielding of the aniline nitrogen. | Potentially decreased due to inhibition of conjugate acid solvation (ortho effect). |

| Steric Inhibition of Resonance | May alter lone pair delocalization, affecting nucleophilicity. | Potentially increased due to localization of the lone pair on the aniline nitrogen. |

Computational Studies on Reaction Pathways and Transition States

Modeling Reaction Pathways:

DFT calculations can be used to model the potential energy surface of a reaction involving this compound. This would involve optimizing the geometries of the reactants, products, any intermediates, and transition states. acs.org For its role as a nucleophile, a reaction coordinate could be defined as the distance between the aniline nitrogen and the electrophilic atom of a reaction partner. By mapping the energy along this coordinate, a reaction profile can be generated, revealing the activation energy barriers for the reaction. rsc.org

Similarly, for its role as a base, the protonation of the aniline nitrogen can be modeled. The calculation of the proton affinity and the pKa value can provide a quantitative measure of its basicity. umn.edu These calculations would need to account for solvent effects, which are crucial in accurately predicting reaction energetics in solution. nih.gov

Analyzing Transition States:

A key aspect of computational mechanistic studies is the location and characterization of transition state structures. acs.org For a nucleophilic substitution reaction, the transition state would feature a partially formed bond between the aniline nitrogen and the electrophile, and a partially broken bond in the electrophile. Frequency calculations are performed on the optimized transition state geometry to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

The electronic properties of the transition state, such as the charge distribution and molecular orbitals, can provide further insight into the reaction mechanism. For instance, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electrons and the nature of the bonding in the transition state.

The table below outlines the types of computational data that would be generated in such a study:

| Computational Method | Information Obtained | Relevance to this compound |

| Geometry Optimization | Ground state structures of reactants, products, and intermediates. | Provides bond lengths, bond angles, and dihedral angles, revealing steric effects. |

| Transition State Search | Geometries and energies of transition states. | Determines the activation energy barriers for reactions. nih.gov |

| Frequency Calculation | Vibrational frequencies, confirmation of minima and transition states. | Characterizes the nature of stationary points on the potential energy surface. |

| Reaction Coordinate Scan | Potential energy profile along a reaction pathway. | Visualizes the energy changes during a reaction. |

| Solvation Models (e.g., PCM) | Energies and properties in solution. | Accounts for the influence of the solvent on reactivity. nih.gov |

| NBO/AIM Analysis | Charge distribution, orbital interactions, bond analysis. | Elucidates the electronic nature of bonding and non-covalent interactions. |

Through such computational investigations, a detailed, atomistic understanding of the factors governing the reactivity of this compound as both a nucleophile and a base can be achieved, complementing and guiding experimental studies.

Coordination Chemistry and Metal Complexation

Ligand Properties of 2,6-Bis(pyrrolidin-1-yl)aniline

This compound and its derivatives are recognized for their ability to act as multidentate ligands, forming chelate rings with transition metal ions. The primary mode of coordination involves the nitrogen atoms of the two pyrrolidine (B122466) rings and the aniline (B41778) nitrogen, leading to the formation of stable five- or six-membered chelate rings. This N,N-chelation is a common feature in the coordination chemistry of related bis(imino)pyridine and bis(pyrazolyl)pyridine ligands. nih.govmdpi.comresearchgate.net The geometry of the resulting metal complex is influenced by the specific metal ion and the steric and electronic properties of the ligand. For instance, with ligands containing similar N-donor sets, both octahedral and tetrahedral geometries have been observed for various transition metal complexes, including those of Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netajol.infordd.edu.iq The flexibility of the pyrrolidine rings allows the ligand to adapt to the preferred coordination geometry of the metal center.

The coordination behavior of aniline-based ligands can be systematically modified through steric and electronic tuning. researchgate.net Introducing substituents on the aniline ring or the pyrrolidine moieties can significantly impact the ligand's properties and, consequently, the structure and reactivity of the resulting metal complexes.

Steric Tuning: The bulkiness of the substituents near the coordinating nitrogen atoms can influence the coordination number and geometry of the metal center. For example, sterically demanding groups can favor lower coordination numbers or lead to distorted geometries. This principle is well-documented in the context of 2-(arylimino)pyridine-nickel catalysts, where steric hindrance from ortho-substituents on the N-aryl rings is crucial for catalytic activity. researchgate.net

Electronic Tuning: The electronic properties of the ligand can be adjusted by introducing electron-donating or electron-withdrawing groups. Electron-withdrawing groups, for instance, can increase the acidity of the ligand and affect the metal-ligand bond strength. This has been shown to enhance the catalytic performance of certain nickel complexes in ethylene (B1197577) polymerization. researchgate.net The electronic nature of the ligand also influences the redox properties of the metal complex, as seen in ruthenium complexes where ligand modifications affect the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ redox couples. nih.gov

Synthesis and Characterization of Transition Metal Complexes (e.g., Pd, Ni, Co, Fe)

The synthesis of transition metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general procedure for the synthesis of transition metal complexes involves dissolving the ligand in a solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF). mdpi.comsamipubco.comresearchgate.net A solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Pd, Ni, Co, Fe) in the same or a different solvent is then added to the ligand solution. mdpi.comnih.gov The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. rdd.edu.iqmdpi.com The resulting metal complex, which may precipitate out of the solution upon cooling or after the addition of another solvent, is then collected by filtration, washed, and dried. mdpi.comresearchgate.net In some cases, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by diffusion techniques. nih.gov

For example, the synthesis of a zinc complex involved refluxing a solution of Zn(SCN)₂ and the ligand in ethanol for 4 hours. The resulting precipitate was filtered, and single crystals were grown by diffusing diethyl ether into a concentrated dimethylformamide solution of the complex. nih.gov

The synthesized metal complexes are typically characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Spectroscopic Characterization:

FT-IR Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N or N-H bonds in the ligand upon complexation provides evidence of coordination. mdpi.comsamipubco.comresearchgate.net New bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the coordination environment of the metal ion. mdpi.comresearchgate.net For instance, the position of these bands can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. researchgate.netmdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm complex formation. samipubco.comrsc.org

Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes. samipubco.comresearchgate.net

Crystallographic Characterization:

Magnetic Susceptibility: Magnetic moment measurements help determine the number of unpaired electrons in the metal ion, which in turn provides insight into the geometry and spin state of the complex. researchgate.netmdpi.com

The table below summarizes the characterization data for representative transition metal complexes with related N-donor ligands.

| Complex | Metal Ion | Geometry | Key Spectroscopic Data | Reference |

| [CoLCl(H₂O)₂] | Co(II) | Octahedral | IR (cm⁻¹): ν(C=N) 1611, ν(M-N) 534. UV-Vis (nm): d-d transitions. Magnetic Moment: Confirms high-spin Co(II). | mdpi.com |

| [NiLCl(H₂O)₃]·H₂O | Ni(II) | Octahedral | IR (cm⁻¹): Similar shifts to Co complex. UV-Vis (nm): 452 (³A₂g → ³T₂g). Magnetic Moment: 2.7 B.M. confirms two unpaired electrons. | mdpi.com |

| [CuLCl(H₂O)₃]·H₂O | Cu(II) | Octahedral | UV-Vis (nm): 464 (²B₁ → ²Eg), 620. | mdpi.com |

| [Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NO | Zn(II) | Distorted Trigonal Bipyramidal | X-ray crystallography confirms the geometry. The three pyridine (B92270) rings are approximately coplanar. | nih.gov |

| Fe(LOH)₂₂ | Fe(II) | Octahedral | ¹H NMR of reaction mixtures revealed paramagnetic compounds, indicating potential decomposition. | nih.gov |

L represents a Schiff base ligand derived from an aniline derivative.

Theoretical Studies on Metal-Ligand Bonding and Complex Stability

Density Functional Theory (DFT) and other computational methods are valuable tools for understanding the nature of metal-ligand bonding and the stability of complexes. ajol.inforsc.org These studies can provide insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and the distribution of electron density within the complex. ajol.infonih.gov

Theoretical calculations can complement experimental data by:

Predicting the geometries of metal complexes.

Analyzing the nature of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the electronic transitions and reactivity of the complexes. For many of these complexes, the LUMO is largely centered on the π* orbitals of the ligand core. nih.gov

Calculating the stability of different possible isomers or coordination modes.

Investigating reaction mechanisms, such as ligand exchange or catalytic cycles. For instance, theoretical studies have been employed to understand the dual reactivity of dihydropyridinate-based pincer ligands in zinc complexes, which can exhibit both ligand-centered and metal-centered reactivity. rsc.org

These computational approaches provide a deeper understanding of the factors that govern the properties and reactivity of transition metal complexes with this compound and related ligands.

Scant Research on Ligand Exchange and Dynamic Coordination of this compound

Despite the growing interest in the coordination chemistry of pincer-type ligands, a thorough review of available scientific literature reveals a significant gap in the understanding of the ligand exchange reactions and dynamic coordination chemistry specifically for the compound this compound. While the broader class of N-heterocyclic and aniline-based ligands has been the subject of numerous studies, detailed investigations into the kinetic and mechanistic aspects of ligand substitution involving this particular diaminoaniline derivative are notably absent from published research.

General principles of coordination chemistry suggest that metal complexes of this compound would be capable of undergoing ligand exchange reactions, where one or more of the coordinated ligands are replaced by other Lewis bases. The rates and mechanisms of such reactions would theoretically be influenced by several factors, including the nature of the metal center, the steric and electronic properties of the ancillary ligands, and the reaction conditions. However, without specific experimental data, any discussion remains purely speculative.

Similarly, the dynamic coordination chemistry of this compound complexes, which would encompass phenomena such as fluxional processes and conformational changes in solution, appears to be an unexplored area of research. Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are standard tools for elucidating such dynamic behaviors. For instance, VT-NMR studies on related N-heterocyclic pincer complexes have provided valuable insights into restricted bond rotations and other intramolecular exchange processes. Unfortunately, no such studies have been reported for complexes of this compound.

The absence of research in this specific area means that there are no available data to populate tables on ligand exchange kinetics or to detail the findings of dynamic coordination studies. The scientific community has yet to publish investigations that would shed light on the lability, stability, and solution behavior of metal complexes featuring the this compound ligand. Consequently, a detailed, evidence-based discussion on this topic is not possible at this time. Further experimental work is required to characterize the fundamental reactivity and dynamic nature of these coordination compounds.

Catalytic Applications

2,6-Bis(pyrrolidin-1-yl)aniline as an Organocatalyst

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Although direct evidence for the use of this compound as an organocatalyst is limited in the available literature, its structural motifs are present in established classes of organocatalysts.

The presence of two tertiary amine functionalities (the pyrrolidinyl groups) and a potentially reactive secondary amine on the aniline (B41778) ring suggests that this compound could function as a Brønsted or Lewis base catalyst. Tertiary amines are well-known to catalyze a variety of organic transformations, including but not limited to, Michael additions, aldol (B89426) reactions, and cyanosilylations, by activating substrates through deprotonation or by acting as a shuttle for protons. While specific studies employing this compound in this capacity were not identified, the general reactivity of diamine derivatives in base-catalyzed reactions is a well-established principle in organic synthesis.

Enamine and iminium catalysis are powerful strategies in asymmetric synthesis, often employing chiral amines derived from proline or other cyclic amines. researchgate.net These catalysts react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, respectively, which then participate in stereocontrolled bond-forming reactions.

While this compound itself is achiral, the synthesis of chiral derivatives could open avenues for its use in asymmetric enamine or iminium catalysis. For instance, the introduction of stereocenters on the pyrrolidine (B122466) rings or the aniline backbone could lead to novel chiral ligands. The general principle involves the use of a chiral secondary amine to form a transient chiral enamine or iminium ion, thereby inducing enantioselectivity in the product. Although no specific examples of such derivatives of this compound were found in the reviewed literature, the development of chiral diamines for asymmetric catalysis is an active area of research. chemrxiv.orgresearchgate.netchemrxiv.org

Applications in Materials Science and Supramolecular Assemblies

Incorporation into Polymeric Architectures

The bifunctional nature of 2,6-Bis(pyrrolidin-1-yl)aniline, possessing a primary aromatic amine and two tertiary amines, presents intriguing possibilities for its use in polymer science, both as a monomer for creating novel polymers and as a cross-linking agent to modify the properties of existing polymeric networks.

Monomer in Polymer Synthesis

The presence of the primary amine group on the aniline (B41778) ring allows this compound to potentially act as a monomer in polymerization reactions. Polyaniline (PANI) and its derivatives are a significant class of conducting polymers, and their properties are highly tunable through the incorporation of various substituents on the aniline monomer. rsc.orgnih.gov The polymerization of aniline derivatives typically proceeds via oxidative coupling, where the amine groups are essential for chain propagation.

The bulky pyrrolidinyl groups at the 2 and 6 positions of this compound would be expected to exert a significant steric influence on the polymerization process. This could lead to polymers with distinct properties compared to polyaniline derived from less substituted monomers. For instance, the steric hindrance might result in a lower degree of polymerization or a more twisted polymer backbone, which would, in turn, affect the polymer's solubility, processability, and electronic properties. Research on other ortho-substituted aniline derivatives has shown that such substitutions can enhance solubility in common organic solvents, a desirable property for material processing. nih.gov

Table 1: Comparison of Properties of Polyaniline Derivatives with Different Substituents

| Monomer | Polymerization Method | Key Polymer Properties | Reference |

| Aniline | Chemical/Electrochemical Oxidation | High conductivity, poor solubility | rsc.org |

| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidation | Soluble in organic solvents, forms thin films | rsc.orgnih.gov |

| o-Phenylenediamine | Chemical/Electrochemical Oxidation | Redox activity, potential for sensor applications | cyberleninka.ru |

Based on these comparisons, a polymer derived from this compound could hypothetically exhibit enhanced solubility and unique morphological characteristics due to the bulky pyrrolidinyl groups, making it a candidate for applications where solution-based processing is required.

Cross-linking Agent for Polymeric Networks

The diamino functionality of this compound suggests its potential use as a cross-linking agent. Cross-linking is a crucial process for transforming linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance. nih.govmdpi.com Diamines are commonly employed as cross-linkers for various polymers, including polyimides and epoxy resins. mdpi.comresearchgate.netrsc.org

In the context of polyimides, for instance, diamine cross-linkers react with the imide rings to form a network of amide linkages, which can significantly improve the gas separation properties and plasticization resistance of the resulting membranes. mdpi.comresearchgate.net The reaction of the primary amine of this compound with a polymer backbone containing suitable functional groups (e.g., carboxylic acids, epoxides, or imides) could lead to the formation of a cross-linked network. The two tertiary pyrrolidinyl amines could also potentially participate in or influence the cross-linking chemistry, for example, by acting as catalysts or by influencing the local polarity and reactivity.

The rigid aromatic core and the flexible pyrrolidinyl groups of this compound could impart a unique combination of rigidity and flexibility to the cross-linked network. This could be advantageous in applications requiring materials with tailored mechanical properties.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The structure of this compound, with its hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptor sites (the nitrogen atoms of the pyrrolidinyl groups and the primary amine), makes it a promising candidate for the construction of supramolecular assemblies.

Host-Guest Interactions

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Aniline and its derivatives have been shown to act as guests for various macrocyclic hosts, such as cucurbiturils. nih.gov The binding in these systems is driven by a combination of forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. The specific size and shape of the aniline derivative play a crucial role in the stability and selectivity of the host-guest complex. nih.gov

Given its structural features, this compound could potentially form stable inclusion complexes with suitably sized macrocyclic hosts. The pyrrolidinyl groups would likely influence the binding affinity and selectivity, potentially leading to novel recognition properties. The development of such host-guest systems could have applications in areas like chemical sensing and separation. rsc.org

Directed Assembly via Hydrogen Bonding or Metal-Coordination

The ability of this compound to participate in hydrogen bonding suggests its potential for self-assembly into well-defined supramolecular structures. Aniline oligomers, for example, are known to self-assemble into various nanostructures, such as nanofibers and nanotubes. researchgate.net The specific substitution pattern on the aniline ring can direct the self-assembly process, leading to different morphologies.

Furthermore, the nitrogen atoms in this compound can act as coordination sites for metal ions. The coordination of metal ions with organic ligands is a powerful tool for constructing complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The tridentate nature of this compound (one primary and two tertiary amines) could lead to the formation of stable complexes with a variety of metal centers, potentially resulting in novel materials with interesting catalytic, magnetic, or porous properties. The self-assembly of similar molecules can be influenced by factors such as solvent and the presence of specific anions. nih.gov

Use in Optoelectronic or Photoactive Materials

Aniline derivatives are integral components in a wide range of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. rsc.orgresearchgate.netrsc.org The electronic properties of these materials are highly dependent on the molecular structure of the constituent aniline derivatives.

While there is no direct literature on the optoelectronic properties of this compound, studies on structurally related 2,6-disubstituted anilines and other aniline derivatives provide a basis for inferring its potential in this area. rsc.orgresearchgate.net For instance, 2,6-disubstituted aniline scaffolds have been used to create fluorescent sensors and materials with non-linear optical properties. rsc.orgnih.gov

The introduction of the two electron-donating pyrrolidinyl groups at the ortho positions of the aniline ring would be expected to significantly influence the electronic properties of the molecule. These groups can increase the electron density of the aromatic ring, which can affect the molecule's absorption and emission spectra. The steric bulk of the pyrrolidinyl groups could also lead to a twisted intramolecular charge transfer (TICT) state, which can be a source of fluorescence. The photopolymerization of aniline derivatives has also been explored for creating photo-rewritable conducting images, indicating the potential for photoactive applications. researchgate.netrsc.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline and its derivatives is a fundamental prerequisite for its widespread investigation and application. Future research should prioritize the exploration of novel synthetic routes that offer improvements in yield, scalability, and sustainability over existing methods.

One promising avenue is the adaptation of modern cross-coupling strategies. While traditional methods for the synthesis of 2,6-disubstituted anilines can be effective, they often require harsh reaction conditions. Research into alternative, milder synthetic protocols is crucial. Furthermore, the principles of green chemistry should guide the development of new synthetic pathways, focusing on the use of non-toxic solvents, renewable starting materials, and catalytic processes that minimize waste generation. A whole-cell biocatalysis approach, which has been successfully employed for the synthesis of related compounds like 2,6-bis(hydroxymethyl)pyridine, could offer a sustainable alternative to traditional organic synthesis. ethz.ch

Design and Synthesis of Advanced Derivatives with Tuned Electronic and Steric Properties

The versatility of the this compound scaffold lies in the potential for systematic modification of its structure to fine-tune its electronic and steric properties. Future synthetic efforts should focus on creating a library of advanced derivatives with tailored characteristics.

This can be achieved by introducing a variety of substituents onto the aniline (B41778) ring and the pyrrolidine (B122466) moieties. For instance, the incorporation of electron-donating or electron-withdrawing groups on the aniline ring can modulate the electron density of the central nitrogen atom, thereby influencing its basicity and nucleophilicity. Similarly, modifying the pyrrolidine rings, for example, by introducing chiral centers or bulky substituents, can alter the steric environment around the aniline core. This targeted design and synthesis of derivatives will be instrumental in optimizing the performance of this compound in various applications, including catalysis and materials science.

Expansion of Catalytic Applications to New Chemical Transformations

The structural features of this compound, particularly the presence of two tertiary amine functionalities in close proximity to an aniline nitrogen, suggest its potential as a novel organocatalyst. Pyrrolidine-based structures are already well-established as effective organocatalysts in a range of asymmetric transformations. nih.gov

Future research should systematically investigate the catalytic activity of this compound and its derivatives in a variety of chemical reactions. This could include exploring its potential in promoting reactions such as aldol (B89426) additions, Michael additions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The development of chiral derivatives could open up avenues for enantioselective catalysis, a field of immense importance in the synthesis of pharmaceuticals and other fine chemicals.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

To guide the rational design of new derivatives and to fully understand the experimental observations, a deep theoretical understanding of the reactivity and structure-property relationships of this compound is essential. Computational chemistry methods, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, conformational preferences, and reaction mechanisms of this compound.

Future theoretical studies should focus on several key areas. DFT calculations can be employed to predict the impact of different substituents on the electronic and steric properties of the molecule, aiding in the design of derivatives with specific characteristics. beilstein-journals.org Furthermore, computational modeling can be used to elucidate the mechanisms of catalytic reactions involving this scaffold, providing a basis for optimizing reaction conditions and catalyst design. A thorough theoretical investigation will be a powerful tool to accelerate the discovery and development of new applications for this compound.

Development of Smart Materials Incorporating this compound Scaffolds

The unique electronic and structural properties of this compound make it an attractive building block for the development of novel smart materials. Its ability to coordinate with metal ions and its potential for incorporation into polymeric structures open up a wide range of possibilities.

Future research in this area could focus on the synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand. mdpi.com These materials could exhibit interesting properties such as porosity, switchable magnetic behavior, or catalytic activity. Another exciting direction is the incorporation of this scaffold into conjugated polymers. The resulting materials could possess unique optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or electrochromic devices. The synthesis of polythiophene derivatives incorporating pyrrole (B145914) units has already demonstrated the potential of such hybrid materials. researchgate.net

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of this compound can only be realized through interdisciplinary research that bridges the gap between synthetic organic chemistry and other scientific disciplines. Collaborations with researchers in materials science, coordination chemistry, and medicinal chemistry will be crucial for exploring the diverse applications of this compound.

For instance, in collaboration with materials scientists, the development of novel polymers and composites incorporating the this compound scaffold could be explored for applications in electronics and photonics. nih.gov In the realm of coordination chemistry, the synthesis and characterization of metal complexes with this ligand could lead to new catalysts or magnetic materials. While outside the direct scope of this article, the structural similarity of the pyrrolidine motif to biologically active molecules suggests that future interdisciplinary research could also explore its potential in medicinal chemistry, following appropriate ethical and safety evaluations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Bis(pyrrolidin-1-yl)aniline, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 2,6-dichloroaniline or nitroaniline derivatives as starting materials. For example, reacting 5-chloro-2-nitroaniline with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) forms the intermediate, followed by nitro-group reduction using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitoring via TLC (silica gel F254) and characterization by ¹H/¹³C NMR (δ ~3.2 ppm for pyrrolidine protons) and ESI-MS ([M+H]+ = 244.2) are critical .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- Techniques :

- NMR : ¹H NMR identifies pyrrolidine protons (multiplet at δ 1.8–2.0 ppm for CH₂ and δ 3.1–3.3 ppm for N-CH₂). Aromatic protons appear as a singlet (δ 6.6–7.0 ppm) due to symmetry .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ = 244.2) and fragmentation patterns .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 69.07%, H: 8.30%, N: 22.63%) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bulky pyrrolidine groups at the 2,6-positions create steric hindrance, limiting electrophilic substitution but facilitating coordination with transition metals (e.g., Pd, Cu) in Ullmann or Buchwald-Hartwig couplings. Electronic effects from the amine lone pairs enhance electron donation, stabilizing metal intermediates .

- Experimental Design : Compare reaction kinetics using Pd(OAc)₂/XPhos in toluene under varying temperatures. Monitor yields via HPLC and identify side products (e.g., dehalogenated byproducts) .

Q. What biological activities have been observed, and what are the underlying mechanisms?

- Bioactivity : Derivatives like 5-chloro-2-(pyrrolidin-1-yl)aniline exhibit dose-dependent anticancer activity (IC₅₀ = 15 µM in HeLa cells) via apoptosis induction (caspase-3 activation) and antimicrobial effects against Gram-positive bacteria (MIC = 8 µg/mL) .

- Mechanistic Studies : Use flow cytometry for apoptosis assays (Annexin V/PI staining) and Western blotting to track Bax/Bcl-2 protein ratios. For antimicrobial tests, employ broth microdilution and time-kill assays .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Data Analysis :

- Dynamic Effects : Conformational flexibility of pyrrolidine rings may cause variable-temperature NMR splitting (e.g., coalescence at 40°C).

- Impurity Identification : Use HSQC/HMBC to trace unexpected signals to oxidation byproducts (e.g., pyrrolidine N-oxide) or residual solvents .

- Validation : Cross-check with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometry) .

Q. How does this compound compare to analogs (e.g., piperidine or morpholine derivatives) in ligand design?

- Comparative Study :

- Chelation Strength : Stability constants (log K) with Cu²⁺ show pyrrolidine (log K = 8.2) > piperidine (log K = 7.5) due to better N lone pair availability .

- Solubility : Pyrrolidine derivatives exhibit higher aqueous solubility (log P = 1.2) vs. morpholine analogs (log P = 0.8) .

- Application : Use in radiopharmaceuticals (e.g., ⁶⁴Cu-labeled probes) by optimizing ligand denticity and lipophilicity .

Q. What role does this compound play in supramolecular chemistry?

- Host-Guest Systems : The compound acts as a concave host for small molecules (e.g., CO₂, NO) via hydrogen bonding and π-π interactions. Thermodynamic stability (ΔG = −28 kJ/mol) is measured via isothermal titration calorimetry (ITC) .

- Design : Modify the aromatic core with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity for gases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.